Ellipticine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

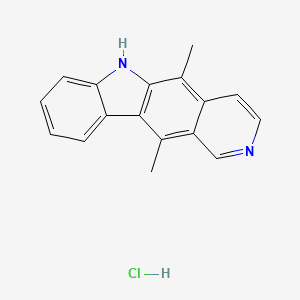

5,11-dimethyl-6H-pyrido[4,3-b]carbazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2.ClH/c1-10-14-9-18-8-7-12(14)11(2)17-16(10)13-5-3-4-6-15(13)19-17;/h3-9,19H,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSBNVARERCGCEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CN=CC2=C(C3=C1NC4=CC=CC=C43)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

519-23-3 (Parent) | |

| Record name | Ellipticine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033668121 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID80187348 | |

| Record name | Ellipticine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80187348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33668-12-1, 5081-48-1 | |

| Record name | Ellipticine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033668121 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ellipticine, monohydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133891 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ellipticine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80187348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ELLIPTICINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2E0YMY6M4U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ellipticine Hydrochloride: A Technical Guide to its Anticancer Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ellipticine, a naturally occurring alkaloid, and its hydrochloride salt have demonstrated potent antineoplastic properties across a range of cancer cell lines. This technical guide provides an in-depth exploration of the core mechanisms through which ellipticine hydrochloride exerts its cytotoxic effects on cancer cells. The primary modes of action include DNA intercalation, inhibition of topoisomerase II, formation of covalent DNA adducts following metabolic activation, induction of cell cycle arrest, and initiation of apoptosis. This document details the intricate molecular pathways involved, presents quantitative data on its efficacy, and provides comprehensive experimental protocols for key assays used to elucidate these mechanisms.

Core Mechanisms of Action

The anticancer activity of this compound is multifactorial, targeting fundamental cellular processes to induce cancer cell death.

DNA Intercalation

The planar polycyclic structure of ellipticine allows it to insert itself between the base pairs of the DNA double helix[1]. This intercalation leads to a distortion of the DNA structure, interfering with the processes of DNA replication and transcription, which are critical for rapidly proliferating cancer cells[1]. Evidence for this mechanism is derived from studies showing ellipticine-induced changes in the viscosity and sedimentation of DNA, which are characteristic of intercalating agents[1].

Topoisomerase II Inhibition

Ellipticine acts as a catalytic inhibitor of topoisomerase IIα, an enzyme crucial for resolving DNA topological problems during replication, transcription, and chromosome segregation[2][3]. By inhibiting the decatenation activity of topoisomerase II, ellipticine prevents the separation of newly replicated daughter DNA strands, leading to DNA damage and ultimately, cell death. Unlike some other topoisomerase inhibitors, ellipticine is considered a modest inhibitor of topoisomerase II-mediated DNA cleavage.

Formation of Covalent DNA Adducts

Ellipticine is a pro-drug that can be metabolically activated by cytochrome P450 (CYP) enzymes and peroxidases, leading to the formation of reactive metabolites. These electrophilic intermediates can then form covalent adducts with DNA, primarily with guanine bases. This formation of ellipticine-DNA adducts represents a significant form of DNA damage, contributing to the compound's mutagenic and cytotoxic effects.

Induction of Cell Cycle Arrest

Treatment of cancer cells with this compound leads to a significant arrest in the G2/M phase of the cell cycle. This cell cycle checkpoint activation is a response to the DNA damage induced by intercalation, topoisomerase II inhibition, and adduct formation. The arrest prevents cells with damaged DNA from proceeding into mitosis, providing an opportunity for DNA repair or, if the damage is too severe, triggering apoptosis.

Induction of Apoptosis

Ellipticine is a potent inducer of apoptosis in various cancer cell lines. The apoptotic cascade is initiated through both the extrinsic (death receptor) and intrinsic (mitochondrial) pathways. Ellipticine treatment has been shown to upregulate the expression of p53, which in turn can activate pro-apoptotic proteins like Bax and trigger the Fas/Fas ligand pathway. This leads to the activation of a cascade of caspases, the executioners of apoptosis, resulting in programmed cell death.

Quantitative Data

The cytotoxic efficacy of this compound varies across different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a drug's potency.

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | ~1.0 - 4.67 |

| HL-60 | Leukemia | < 1.0 |

| CCRF-CEM | Leukemia | ~5.86 |

| IMR-32 | Neuroblastoma | < 1.0 |

| UKF-NB-3 | Neuroblastoma | < 1.0 |

| UKF-NB-4 | Neuroblastoma | < 1.0 |

| U87MG | Glioblastoma | ~1.0 |

| A549 | Lung Carcinoma | Not specified |

| LoVo | Colon Adenocarcinoma | Not specified |

| HeLa | Cervical Cancer | Not specified |

| MDA-MB-231 | Breast Cancer | Not specified |

Table 1: IC50 values of ellipticine in various human cancer cell lines as determined by MTT assay after 48 hours of treatment. Note that IC50 values can vary depending on the specific experimental conditions.

Experimental Protocols

The following are detailed methodologies for key experiments used to investigate the mechanism of action of this compound.

DNA Intercalation Assay (Viscometry)

This protocol assesses the ability of ellipticine to unwind and lengthen DNA, a hallmark of intercalation.

Materials:

-

Calf thymus DNA

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Buffer (e.g., 10 mM Tris-HCl, 1 mM EDTA, pH 7.4)

-

Ostwald viscometer

-

Constant temperature water bath (25°C)

-

Stopwatch

Procedure:

-

Prepare a solution of calf thymus DNA in the buffer at a concentration that gives a relative viscosity of approximately 1.5-2.0.

-

Equilibrate the viscometer with the buffer in the water bath.

-

Measure the flow time of the buffer (t₀).

-

Replace the buffer with the DNA solution and measure its flow time (t).

-

Calculate the relative viscosity (ηᵣ) as t/t₀.

-

Add small aliquots of the ellipticine stock solution to the DNA solution to achieve a range of ellipticine/DNA molar ratios.

-

After each addition, mix gently and allow the solution to equilibrate for 5-10 minutes.

-

Measure the flow time of the DNA-ellipticine solution.

-

Calculate the change in relative viscosity as a function of the ellipticine concentration. An increase in relative viscosity indicates DNA lengthening due to intercalation.

-

Plot (η/η₀)¹ᐟ³ versus the binding ratio (moles of ellipticine/moles of DNA base pairs). A linear increase in this plot is characteristic of intercalating agents.

Topoisomerase II Decatenation Assay

This assay measures the inhibition of topoisomerase II activity by ellipticine.

Materials:

-

Human Topoisomerase IIα

-

Kinetoplast DNA (kDNA)

-

10x Topoisomerase II reaction buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.25 M NaCl, 100 mM MgCl₂, 5 mM DTT, 1 mg/mL BSA)

-

ATP solution (10 mM)

-

This compound stock solution

-

Stop solution/loading dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)

-

Agarose gel (1%) in TAE or TBE buffer

-

Ethidium bromide or other DNA stain

-

Gel electrophoresis system and imaging equipment

Procedure:

-

Prepare reaction mixtures on ice. For a 20 µL reaction, combine:

-

2 µL of 10x Topoisomerase II reaction buffer

-

2 µL of 10 mM ATP

-

1 µL of kDNA (e.g., 200 ng)

-

Varying concentrations of this compound (and a DMSO vehicle control)

-

Nuclease-free water to a final volume of 19 µL.

-

-

Initiate the reaction by adding 1 µL of human Topoisomerase IIα (e.g., 1 unit).

-

Incubate the reactions at 37°C for 30 minutes.

-

Stop the reaction by adding 4 µL of stop solution/loading dye.

-

Load the samples onto a 1% agarose gel containing ethidium bromide.

-

Perform electrophoresis until the dye front has migrated sufficiently.

-

Visualize the DNA bands under UV light. Catenated kDNA will remain in the well, while decatenated minicircles will migrate into the gel.

-

Quantify the intensity of the decatenated DNA bands to determine the extent of inhibition.

32P-Postlabeling Assay for DNA Adducts

This highly sensitive method detects the formation of covalent DNA adducts.

Materials:

-

DNA isolated from ellipticine-treated cells or tissues

-

Micrococcal nuclease

-

Spleen phosphodiesterase

-

Nuclease P1

-

T4 polynucleotide kinase

-

[γ-³²P]ATP

-

Polyethyleneimine (PEI)-cellulose thin-layer chromatography (TLC) plates

-

TLC developing solvents

-

Phosphorimager or autoradiography film

Procedure:

-

Digest 5-10 µg of DNA to deoxyribonucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.

-

Enrich the adducted nucleotides by digesting the normal nucleotides to deoxyribonucleosides with nuclease P1.

-

Label the 5'-hydroxyl group of the adducted nucleotides with ³²P by incubating with T4 polynucleotide kinase and [γ-³²P]ATP.

-

Separate the ³²P-labeled adducts by multidirectional chromatography on PEI-cellulose TLC plates using appropriate solvent systems.

-

Detect and quantify the adducts by phosphorimaging or autoradiography.

-

Calculate the relative adduct labeling (RAL) to determine the frequency of adducts in the DNA.

Cell Cycle Analysis by Flow Cytometry

This protocol quantifies the distribution of cells in different phases of the cell cycle.

Materials:

-

Cancer cells treated with this compound

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol

-

Propidium iodide (PI) staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS)

-

Flow cytometer

Procedure:

-

Harvest cells (including floating cells) and wash with cold PBS.

-

Fix the cells by dropwise addition of cold 70% ethanol while vortexing gently.

-

Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate at room temperature for 30 minutes in the dark.

-

Analyze the samples on a flow cytometer.

-

Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in G0/G1, S, and G2/M phases.

Apoptosis Assay (Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

Materials:

-

Cancer cells treated with this compound

-

Annexin V-FITC (or other fluorochrome conjugate)

-

Propidium iodide (PI)

-

1x Annexin V binding buffer (e.g., 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4)

-

Flow cytometer

Procedure:

-

Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspend the cells in 1x Annexin V binding buffer to a concentration of approximately 1 x 10⁶ cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI solution.

-

Incubate at room temperature for 15 minutes in the dark.

-

Add 400 µL of 1x Annexin V binding buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

-

Quantify the percentage of cells in each quadrant:

-

Annexin V- / PI- (viable cells)

-

Annexin V+ / PI- (early apoptotic cells)

-

Annexin V+ / PI+ (late apoptotic/necrotic cells)

-

Annexin V- / PI+ (necrotic cells)

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows related to the mechanism of action of this compound.

Caption: Overview of the multifaceted mechanism of action of this compound.

References

The Genesis of an Anticancer Agent: A Technical Guide to the Origin of Ellipticine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the seminal origins of ellipticine hydrochloride, a potent antineoplastic agent. We delve into its initial discovery and isolation from natural sources, the first successful chemical synthesis, and its early biological evaluation. This document provides a technical foundation, compiling quantitative data, detailed experimental protocols from foundational studies, and visual representations of its metabolic activation pathway and historical development.

Discovery and Natural Occurrence

Ellipticine (5,11-dimethyl-6H-pyrido[4,3-b]carbazole) was first identified in 1959 by a team of researchers—Goodwin, Smith, and Horning—at the National Heart Institute in Bethesda, Maryland.[1] The discovery was the result of systematic screening of plant alkaloids for pharmacological activity.

Natural Sources

The original source of ellipticine was the leaves of the Australian evergreen tree, Ochrosia elliptica Labill., a member of the Apocynaceae family.[1] This discovery highlighted the rich chemical diversity within this plant family, as ellipticine was subsequently isolated from other genera, including Rauvolfia and Aspidosperma.[2] The alkaloid's name is a direct tribute to its parent species.

Physicochemical Properties

Ellipticine is a planar, tetracyclic aromatic alkaloid. Its rigid structure is fundamental to its primary mechanism of action: intercalation into DNA. The hydrochloride salt is the most common form used in research due to its enhanced solubility in aqueous solutions compared to the free base, which is poorly water-soluble.[3] This improved solubility facilitates its formulation for biological assays and potential therapeutic applications.[3]

| Property | Ellipticine (Free Base) | This compound | Source(s) |

| Molecular Formula | C₁₇H₁₄N₂ | C₁₇H₁₅ClN₂ | |

| Molecular Weight | 246.31 g/mol | 282.77 g/mol | |

| Appearance | Yellow crystalline powder | Crystalline solid | |

| Melting Point | 316–318 °C | Not specified | |

| pKa (Strongest Basic) | ~5.12 (Predicted) | Not applicable | |

| UV-Vis λmax (in DMSO) | Not specified | 240, 249, 307 nm | |

| Solubility in Water | Very low | Sparingly soluble (<0.1 mg/mL) | |

| Solubility in DMSO | Soluble | ~5.8 - 10 mg/mL | |

| Solubility in Ethanol | Soluble | ~1 mg/mL |

Foundational Experimental Protocols

The following protocols are based on the original publications that marked the discovery and first synthesis of ellipticine.

Protocol: Isolation from Ochrosia elliptica (Goodwin et al., 1959)

This protocol describes the first successful extraction and isolation of ellipticine from its natural source. The original publication, "Alkaloids of Ochrosia elliptica Labill.," in the Journal of the American Chemical Society (1959, 81, 1903-1908), provides the full experimental details.

Methodology Outline:

-

Extraction: Dried and milled leaves of O. elliptica were subjected to exhaustive extraction with methanol.

-

Acid-Base Partitioning: The methanolic extract was concentrated, and the residue was partitioned between an acidic aqueous solution (e.g., dilute HCl) and an organic solvent (e.g., ether) to separate acidic and neutral compounds.

-

Alkaloid Precipitation: The acidic aqueous layer, containing the protonated alkaloids, was made basic (e.g., with NH₄OH), leading to the precipitation of the crude alkaloid mixture.

-

Chromatographic Separation: The crude mixture was then subjected to column chromatography over alumina.

-

Fraction Elution: A gradient of solvents, starting with benzene and gradually increasing in polarity with the addition of chloroform and ethanol, was used to elute different alkaloid fractions.

-

Crystallization: Ellipticine was isolated from a specific fraction and purified by recrystallization from methanol to yield yellow needles.

Protocol: First Total Synthesis (Woodward et al., 1959)

Contemporaneous with its discovery, the first total synthesis of ellipticine was achieved by the renowned chemist R.B. Woodward and his colleagues. This landmark achievement confirmed the structure of the natural product. The detailed procedure was published in the Journal of the American Chemical Society (1959, 81, 4434-4435).

Methodology Outline:

The synthesis was a multi-step process that constructed the complex tetracyclic system from simpler precursors. A key step involved the construction of the carbazole core. While numerous synthetic routes have been developed since, this first synthesis was a testament to the ingenuity of mid-20th-century organic chemistry.

Protocol: Preparation of this compound

The conversion of the ellipticine free base to its hydrochloride salt is a standard acid-base reaction performed to enhance aqueous solubility.

General Procedure:

-

Dissolution: Ellipticine free base is dissolved in a suitable organic solvent, such as acetone or ethanol.

-

Acidification: A solution of hydrochloric acid (e.g., concentrated HCl or HCl gas dissolved in an anhydrous solvent like ether) is added dropwise to the ellipticine solution with stirring.

-

Precipitation: The hydrochloride salt, being less soluble in the organic solvent, precipitates out of the solution.

-

Isolation and Purification: The precipitate is collected by filtration, washed with cold solvent to remove any unreacted starting material and excess acid, and then dried under vacuum.

Early Biological Activity

From its inception, ellipticine was recognized for its potent biological effects. Early studies focused on its cytotoxicity against cancer cell lines, which laid the groundwork for decades of research into its anticancer potential.

In Vitro Cytotoxicity

Initial cytotoxic evaluations were performed against murine leukemia cell lines, such as L1210, which were standard models at the time. These studies demonstrated that ellipticine and its derivatives could inhibit cell growth at micromolar and even sub-micromolar concentrations. The 9-hydroxy substituted derivatives were found to be particularly potent.

| Cell Line | Compound | IC₅₀ (µM) | Source(s) |

| MCF-7 (Breast Adenocarcinoma) | Ellipticine | ~1.0 | |

| HL-60 (Promyelocytic Leukemia) | Ellipticine | < 1.0 | |

| CCRF-CEM (T-cell Leukemia) | Ellipticine | ~3.8 | |

| U87MG (Glioblastoma) | Ellipticine | ~1.0 | |

| IMR-32 (Neuroblastoma) | Ellipticine | < 1.0 |

Mechanism of Action and Metabolic Activation

Ellipticine is now understood to be a pro-drug with a multi-modal mechanism of action. Its planar structure allows it to intercalate between the base pairs of DNA, interfering with replication and transcription. Furthermore, it is a potent inhibitor of topoisomerase II, an enzyme critical for resolving DNA topology during cell division.

However, a key aspect of its activity and toxicity is its metabolic activation by cytochrome P450 (CYP) enzymes in the liver and other tissues. This bio-oxidation process generates reactive metabolites that can form covalent adducts with DNA, leading to further cellular damage and cytotoxicity.

Caption: Metabolic activation pathway of ellipticine.

Historical Timeline and Logical Flow

The journey of ellipticine from a natural curiosity to a widely studied anticancer agent followed a logical progression of scientific inquiry.

Caption: Historical development of ellipticine research.

Conclusion

The origin of this compound is a classic story of natural product discovery, synthetic chemistry prowess, and pharmacological investigation. From its isolation from an Australian tree to its elucidation as a complex pro-drug, the foundational work of the late 1950s and subsequent decades has established ellipticine as a cornerstone molecule in the development of DNA-targeting anticancer agents. This guide provides a technical summary of that origin, offering researchers a concise reference to the seminal data and methodologies that first brought this important compound to the scientific forefront.

References

Ellipticine hydrochloride as a DNA intercalating agent

An In-Depth Technical Guide to Ellipticine Hydrochloride as a DNA Intercalating Agent

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of this compound, a potent antineoplastic agent. It details its core mechanism of action as a DNA intercalator, its impact on cellular signaling pathways, and its quantitative pharmacological data. Detailed experimental protocols for key assays are also provided to facilitate further research and development.

Introduction

Ellipticine is a naturally occurring alkaloid first isolated in 1959 from the leaves of the Australian evergreen tree Ochrosia elliptica.[1][2][3] Its planar, polycyclic structure is central to its potent anticancer properties, which have been the subject of extensive research for several decades.[1][4] While its clinical application has been hampered by high toxicity and poor water solubility, its multimodal mechanism of action continues to make it and its derivatives promising candidates for cancer therapy. The primary mechanisms underpinning its cytotoxicity are DNA intercalation and the subsequent inhibition of DNA topoisomerase II.

Core Mechanism of Action

Ellipticine's anticancer effects stem from a combination of activities that ultimately lead to DNA damage, cell cycle arrest, and apoptosis.

DNA Intercalation

The defining characteristic of ellipticine is its function as a DNA intercalating agent. The molecule's flat, rigid tetracyclic structure allows it to slip between the base pairs of the DNA double helix. This insertion, or intercalation, is stabilized by stacking interactions with the DNA bases.

Evidence for this mechanism includes:

-

Structural Effects: Intercalation causes local unwinding of the DNA helix, increasing the separation between base pairs and altering the overall DNA conformation. This distortion physically obstructs the molecular machinery responsible for replication and transcription.

-

Biophysical Changes: Studies have shown that ellipticine increases the viscosity and reduces the sedimentation coefficient of DNA, which are classic indicators of an intercalating agent. It has been estimated to unwind the DNA helix by approximately 7.9 degrees upon binding.

-

High Binding Affinity: Ellipticine exhibits a strong binding affinity for DNA, on the order of 10⁶ M⁻¹.

Inhibition of Topoisomerase II

A critical consequence of DNA intercalation is the inhibition of DNA topoisomerase II. This enzyme is essential for managing DNA topology by creating and resealing transient double-strand breaks, allowing DNA strands to pass through each other to relieve supercoiling during replication.

Ellipticine acts as a topoisomerase II "poison," trapping the enzyme in its cleavable complex state with DNA. By intercalating at the site of enzyme activity, it prevents the re-ligation of the DNA strands. This leads to an accumulation of permanent, lethal double-strand breaks, which triggers downstream damage responses.

Other Mechanisms of Action

While DNA intercalation and topoisomerase II inhibition are primary, ellipticine's cytotoxicity is enhanced by other activities:

-

Covalent DNA Adduct Formation: Ellipticine can be considered a prodrug. After entering the cell, it can be enzymatically activated by cytochrome P450 (CYP) and peroxidase enzymes. This bioactivation creates reactive metabolites that can covalently bind to DNA, forming adducts that further contribute to DNA damage and mutagenesis.

-

Generation of Reactive Oxygen Species (ROS): Ellipticine is known to generate ROS within cells. This oxidative stress can cause widespread damage to cellular components, including DNA, proteins, and lipids, further promoting cell death.

-

Telomerase Inhibition: Recent studies have shown that ellipticine can bind to and stabilize G-quadruplex structures found in human telomeric DNA sequences. This interaction can inhibit the activity of telomerase, an enzyme crucial for maintaining telomere length and enabling the immortality of many cancer cells.

Affected Signaling Pathways

Ellipticine-induced DNA damage triggers a cascade of cellular signaling events, primarily culminating in cell cycle arrest and apoptosis.

p53-Dependent Pathway and Cell Cycle Arrest

Upon sensing DNA damage, the tumor suppressor protein p53 is activated. This activation leads to the upregulation of cyclin-dependent kinase inhibitors like p21/WAF1 and KIP1/p27. These proteins halt the cell cycle, typically at the G2/M transition, preventing the damaged cell from proceeding through mitosis. This G2/M arrest is a characteristic effect of ellipticine treatment in many cancer cell lines.

Induction of Apoptosis

If the DNA damage is too severe to be repaired, the p53 pathway initiates apoptosis. This occurs through two interconnected routes:

-

Extrinsic (Death Receptor) Pathway: Ellipticine treatment has been shown to increase the expression of the Fas/APO-1 death receptor and its ligands. This engagement activates caspase-8, a key initiator caspase in this pathway.

-

Intrinsic (Mitochondrial) Pathway: The extrinsic pathway is amplified by the cleavage of Bid by caspase-8. Truncated Bid (tBid) translocates to the mitochondria, disrupting their membrane potential and leading to the release of cytochrome c. This, in turn, activates caspase-9. Both pathways converge on the activation of executioner caspases like caspase-3, which dismantle the cell.

Other Signaling Interactions

-

FGFR3/RAS/MAPK-P38 Pathway: In hepatocellular carcinoma, ellipticine has been found to target Fibroblast Growth Factor Receptor 3 (FGFR3), leading to the inhibition of the RAS/MAPK-P38 signaling pathway and inducing apoptosis.

-

PI3K/AKT Pathway: The PI3K/AKT pathway, which is crucial for cell survival and proliferation, has also been identified as a target modulated by ellipticine derivatives.

Quantitative Pharmacological Data

The potency of ellipticine varies across different cancer cell lines. The following tables summarize key quantitative data from the literature.

Table 1: Cytotoxicity (IC₅₀) of Ellipticine in Various Human Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ Value | Exposure Time | Reference |

| HeLa | Cervical Cancer | 0.31 µM | 72 hours | |

| HepG2 | Liver Cancer | 5.15 ± 0.25 µM | Not Specified | |

| IMR-32 | Neuroblastoma | < 1 µM | 48 hours | |

| UKF-NB-3 / UKF-NB-4 | Neuroblastoma | < 1 µM | 48 hours | |

| HL-60 | Leukemia | < 1 µM | 48 hours | |

| MCF-7 | Breast Adenocarcinoma | ~ 1 µM | 48 hours | |

| U87MG | Glioblastoma | ~ 1 µM | 48 hours | |

| L1210 | Leukemia (Murine) | 1.15 µg/mL | 24 hours | |

| Friend Leukemia | Leukemia (Murine) | 2.0 µg/mL | 24 hours |

Table 2: DNA Binding and Topoisomerase II Inhibition Data

| Parameter | Value | Method/Comment | Reference |

| DNA Binding Affinity (Kₐ) | 10⁶ M⁻¹ | Intercalation into DNA | |

| DNA Unwinding Angle | 7.9 degrees | Measured on supercoiled DNA | |

| Topo II DNA Cleavage Inhibition | IC₅₀ > 200 µM | Modest inhibitor of cleavage | |

| Topo II Decatenation Inhibition | > 5000 µM | Required for complete inhibition of catalytic activity |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound.

Protocol: Cytotoxicity Determination by MTT Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

This compound stock solution (e.g., 1 mM in DMSO).

-

96-well microplates.

-

Cancer cell lines in exponential growth phase.

-

Complete culture medium (e.g., IMDM).

-

MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; 2 mg/mL in PBS).

-

Lysis buffer (50% N,N-dimethylformamide, 20% SDS, pH 4.5).

Procedure:

-

Cell Seeding: Seed cells at a density of 1x10⁴ cells/well in a 96-well plate and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Drug Treatment: Prepare serial dilutions of ellipticine from the stock solution in fresh culture medium to achieve final concentrations ranging from 0 to 10 µM. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include wells with medium and DMSO alone as controls.

-

Incubation: Incubate the plates for the desired exposure time (e.g., 48 hours) under the same conditions.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.

-

Lysis and Solubilization: Add 100 µL of lysis buffer to each well to lyse the cells and dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control (DMSO-treated) cells and plot a dose-response curve to determine the IC₅₀ value.

Protocol: Topoisomerase IIα Decatenation Assay

This assay assesses the catalytic activity of topoisomerase IIα by measuring its ability to unlink the interlocked rings of kinetoplast DNA (kDNA).

Materials:

-

Human Topoisomerase IIα enzyme.

-

Kinetoplast DNA (kDNA).

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 125 mM NaCl, 10 mM MgCl₂, 5 mM DTT, 100 µg/mL albumin).

-

ATP solution (30 mM).

-

Stop Buffer/Loading Dye (2.5% SDS, 15% Ficoll-400, 0.05% bromophenol blue, 25 mM EDTA).

-

Agarose gel (1%) in TAE buffer with an intercalating dye (e.g., ethidium bromide or SafeView).

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, ATP, kDNA (e.g., 100 ng), and the desired concentration of ellipticine (or control vehicle).

-

Enzyme Addition: Add human topoisomerase IIα (e.g., 10 units) to initiate the reaction. The final reaction volume is typically 20-30 µL.

-

Incubation: Incubate the reaction at 37°C for 1 hour.

-

Reaction Termination: Stop the reaction by adding 5 µL of the stop buffer.

-

Gel Electrophoresis: Load the samples onto a 1% agarose gel and run at a constant voltage (e.g., 50 V) for 2 hours. Catenated kDNA remains trapped in the well, while decatenated (nicked or linear) DNA migrates into the gel.

-

Visualization: Visualize the DNA bands under UV light. Inhibition of the enzyme is indicated by a reduction in the amount of decatenated DNA compared to the no-drug control.

Protocol: DNA Isolation and Adduct Analysis by ³²P-Postlabeling

This highly sensitive method is used to detect the formation of covalent DNA adducts.

Materials:

-

Cell pellet from ellipticine-treated cells.

-

DNA isolation kit or reagents (Proteinase K, RNase A, phenol:chloroform:isoamyl alcohol).

-

Micrococcal nuclease and spleen phosphodiesterase.

-

Nuclease P1.

-

T4 polynucleotide kinase.

-

[γ-³²P]ATP.

-

Polyethyleneimine (PEI)-cellulose TLC plates.

Procedure:

-

DNA Isolation: Harvest cells after treatment with ellipticine (e.g., 10 µM for 48 hours). Isolate high-quality genomic DNA using a standard protocol (e.g., proteinase K/RNase digestion followed by phenol-chloroform extraction and ethanol precipitation) or a commercial kit.

-

DNA Digestion: Digest the genomic DNA to deoxynucleoside 3'-monophosphates using a mixture of micrococcal nuclease and spleen phosphodiesterase.

-

Adduct Enrichment (Nuclease P1 Version): Treat the digest with nuclease P1, which dephosphorylates normal nucleotides to deoxynucleosides but leaves the bulky ellipticine-adducted nucleotides intact. This step enriches the adducts.

-

³²P-Labeling: Label the 5'-hydroxyl group of the enriched adducted nucleotides with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.

-

Chromatography: Separate the ³²P-labeled adducts using multi-directional thin-layer chromatography (TLC) on PEI-cellulose plates with various developing solvents.

-

Detection and Quantification: Detect the adduct spots by autoradiography. The amount of radioactivity in each spot can be quantified to determine the level of DNA adduct formation.

Mandatory Visualizations

Signaling and Experimental Diagrams

Caption: Mechanism of ellipticine action on DNA and Topoisomerase II.

Caption: Ellipticine-induced apoptotic signaling pathways.

References

- 1. walshmedicalmedia.com [walshmedicalmedia.com]

- 2. Extending nature's leads: the anticancer agent ellipticine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. walshmedicalmedia.com [walshmedicalmedia.com]

- 4. Pattern recognition methods investigation of ellipticines structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

Ellipticine Hydrochloride: A Technical Guide to its Inhibition of Topoisomerase II

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ellipticine, a potent antineoplastic alkaloid, exerts its cytotoxic effects primarily through the inhibition of human topoisomerase II. This technical guide provides an in-depth analysis of the mechanism of action of ellipticine hydrochloride, a water-soluble salt of ellipticine, focusing on its interaction with topoisomerase II and the subsequent cellular consequences. This document details quantitative data on its inhibitory activity, comprehensive experimental protocols for key assays, and visual representations of the associated signaling pathways and experimental workflows.

Introduction

Ellipticine is a naturally occurring alkaloid first isolated from the leaves of Ochrosia elliptica.[1] Its planar, tetracyclic structure allows it to function as a DNA intercalating agent and a potent inhibitor of topoisomerase II, an essential enzyme for DNA replication and chromosome segregation.[1][2] By targeting topoisomerase II, ellipticine and its derivatives have demonstrated significant antitumor activity against a range of cancer cell lines.[3][4] This guide focuses on the hydrochloride salt of ellipticine, which offers improved solubility for experimental applications. We will explore the molecular mechanisms underpinning its function, provide quantitative data for its activity, and present detailed protocols for its study.

Mechanism of Action

The primary mechanism of action of this compound involves the disruption of the catalytic cycle of topoisomerase II. This process can be broken down into two key events:

-

DNA Intercalation: The planar aromatic ring system of ellipticine inserts itself between the base pairs of the DNA double helix. This intercalation unwinds and elongates the DNA, distorting its structure.

-

Topoisomerase II Inhibition: Topoisomerase II functions by creating transient double-strand breaks in DNA to resolve topological problems. Ellipticine stabilizes the "cleavable complex," a covalent intermediate where topoisomerase II is bound to the 5'-termini of the broken DNA strands. This prevents the re-ligation of the DNA, leading to the accumulation of permanent double-strand breaks.

The persistence of these DNA double-strand breaks triggers a cascade of cellular responses, including cell cycle arrest and apoptosis.

Quantitative Data

The efficacy of this compound as a topoisomerase II inhibitor and a cytotoxic agent has been quantified in numerous studies. The following tables summarize key quantitative data.

Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| IMR-32 | Neuroblastoma | < 1 |

| UKF-NB-4 | Neuroblastoma | < 1 |

| UKF-NB-3 | Neuroblastoma | < 1 |

| HL-60 | Leukemia | < 1 |

| MCF-7 | Breast Adenocarcinoma | ~ 1 |

| U87MG | Glioblastoma | ~ 1 |

| CCRF-CEM | Leukemia | ~ 4 |

| HepG2 | Hepatocellular Carcinoma | 4.1 |

IC50 values represent the concentration of ellipticine required to inhibit cell growth by 50% after a 48-hour exposure, as determined by the MTT assay.

Table 2: Binding Affinity of Ellipticine

| Binding Partner | Dissociation Constant (K_D) |

| Double-stranded 40-mer oligonucleotide with a topoisomerase II cleavage site | ~ 65 nM |

| Yeast Topoisomerase II | ~ 160 nM |

| Yeast Topoisomerase II - DNA complex | ~ 1.5 µM |

These values were determined by fluorescence spectroscopy and indicate a high affinity of ellipticine for both DNA and topoisomerase II.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Topoisomerase II DNA Decatenation Assay

This assay measures the ability of topoisomerase II to separate catenated (interlinked) DNA circles, a process that is inhibited by ellipticine.

Materials:

-

Human Topoisomerase II enzyme

-

Kinetoplast DNA (kDNA)

-

10x Topoisomerase II Reaction Buffer: 500 mM Tris-HCl (pH 8.0), 1.5 M NaCl, 100 mM MgCl₂, 5 mM Dithiothreitol (DTT), 300 µg/mL Bovine Serum Albumin (BSA)

-

10x ATP Solution: 20 mM ATP

-

5x Stop Buffer/Loading Dye: 5% Sarkosyl, 0.025% Bromophenol Blue, 25% Glycerol

-

This compound stock solution (in DMSO)

-

Nuclease-free water

-

1% Agarose gel in 1x TAE buffer containing 0.5 µg/mL ethidium bromide

-

1x TAE buffer (40 mM Tris-acetate, 1 mM EDTA)

Procedure:

-

Prepare a reaction mixture on ice by combining the following in a microcentrifuge tube (for a 20 µL final volume):

-

2 µL of 10x Topoisomerase II Reaction Buffer

-

2 µL of 10x ATP Solution

-

0.2 µg of kDNA

-

Varying concentrations of this compound (or DMSO for control)

-

Nuclease-free water to a volume of 18 µL

-

-

Add 2 µL of diluted human topoisomerase II enzyme to initiate the reaction. The optimal amount of enzyme should be determined empirically but is typically 1-5 units per reaction.

-

Incubate the reaction at 37°C for 30 minutes.

-

Stop the reaction by adding 5 µL of 5x Stop Buffer/Loading Dye.

-

Load the entire reaction mixture into a well of a 1% agarose gel.

-

Perform electrophoresis at 5-10 V/cm for 2-3 hours.

-

Visualize the DNA bands under UV light. Decatenated DNA will migrate into the gel as distinct bands, while catenated kDNA will remain in the well.

Topoisomerase II-Mediated DNA Cleavage Assay

This assay determines the ability of ellipticine to stabilize the cleavable complex, resulting in the linearization of plasmid DNA.

Materials:

-

Human Topoisomerase II enzyme

-

Supercoiled plasmid DNA (e.g., pBR322)

-

5x Topoisomerase II Cleavage Buffer: 200 mM Tris-HCl (pH 7.9), 250 mM NaCl, 25 mM MgCl₂, 12.5% Glycerol

-

This compound stock solution (in DMSO)

-

10% Sodium Dodecyl Sulfate (SDS)

-

Proteinase K (20 mg/mL)

-

Nuclease-free water

-

1% Agarose gel in 1x TAE buffer containing 0.5 µg/mL ethidium bromide

-

1x TAE buffer

Procedure:

-

Set up the following reaction mixture on ice in a microcentrifuge tube (for a 20 µL final volume):

-

4 µL of 5x Topoisomerase II Cleavage Buffer

-

0.5 µg of supercoiled plasmid DNA

-

Varying concentrations of this compound (or DMSO for control)

-

Nuclease-free water to a volume of 18 µL

-

-

Add 2 µL of diluted human topoisomerase II enzyme.

-

Incubate at 37°C for 30 minutes.

-

Stop the reaction by adding 2 µL of 10% SDS.

-

Add 1 µL of Proteinase K and incubate at 37°C for 15 minutes to digest the enzyme.

-

Add loading dye and load the samples onto a 1% agarose gel.

-

Perform electrophoresis and visualize the DNA bands. The formation of linear DNA from the supercoiled plasmid indicates cleavage.

MTT Cell Viability Assay

This colorimetric assay is used to assess the cytotoxicity of this compound.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well microtiter plates

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% N,N-dimethylformamide)

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete medium and allow them to attach overnight.

-

The next day, treat the cells with serial dilutions of this compound (typically ranging from 0.1 to 10 µM). Include a vehicle control (DMSO) and a blank (medium only).

-

Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Shake the plate gently for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Signaling Pathways and Experimental Workflows

The cellular response to ellipticine-induced topoisomerase II inhibition involves complex signaling networks. The following diagrams, generated using the DOT language, illustrate these pathways and workflows.

References

Ellipticine Hydrochloride: A Technical Guide to its Role in Apoptosis Induction

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ellipticine hydrochloride, a potent antineoplastic agent derived from the plant Ochrosia elliptica, has demonstrated significant efficacy in preclinical cancer models.[1][2][3] Its cytotoxic effects are largely attributed to its ability to induce programmed cell death, or apoptosis, in cancer cells through a multi-faceted mechanism. This technical guide provides an in-depth analysis of the molecular pathways activated by this compound in the induction of apoptosis, supported by experimental data and detailed methodologies. The primary mechanisms of action include DNA intercalation and inhibition of topoisomerase II, leading to DNA damage and the generation of reactive oxygen species (ROS).[1][4] These initial events trigger a cascade of signaling pathways, prominently featuring the p53-dependent pathway, the extrinsic death receptor pathway, and the intrinsic mitochondrial pathway, culminating in the activation of caspases and the execution of apoptosis.

Core Mechanisms of this compound Action

This compound's pro-apoptotic activity stems from its ability to inflict cellular damage, primarily targeting the genetic material of cancer cells.

-

DNA Intercalation and Topoisomerase II Inhibition: The planar structure of ellipticine allows it to insert itself between the base pairs of DNA, a process known as intercalation. This physical disruption of the DNA helix interferes with essential cellular processes like replication and transcription. Furthermore, ellipticine inhibits the function of topoisomerase II, an enzyme crucial for resolving DNA tangles during replication. This inhibition leads to the accumulation of DNA strand breaks, a potent trigger for apoptosis.

-

Generation of Reactive Oxygen Species (ROS): Ellipticine has been shown to induce the production of ROS within cancer cells. ROS are highly reactive molecules that can cause widespread oxidative damage to cellular components, including DNA, proteins, and lipids, further contributing to the apoptotic response.

-

DNA Adduct Formation: The anticancer activity of ellipticine is also linked to the formation of covalent DNA adducts following its metabolic activation by cytochrome P450 (CYP) and peroxidase enzymes. These adducts represent a form of DNA damage that can stall replication and transcription, ultimately leading to the initiation of apoptosis.

Signaling Pathways in Ellipticine-Induced Apoptosis

The cellular damage initiated by this compound converges on several key signaling pathways that orchestrate the apoptotic process.

The p53-Dependent Pathway

The tumor suppressor protein p53 plays a central role in the cellular response to DNA damage. In many cancer cell types, ellipticine treatment leads to the upregulation and activation of p53. Activated p53 can then transcriptionally activate pro-apoptotic genes, including those encoding for death receptors and members of the Bcl-2 family, thereby linking the initial DNA damage to the core apoptotic machinery. Interestingly, some studies have shown that ellipticine can induce apoptosis even in the absence of functional p53, suggesting the involvement of p53-independent mechanisms.

The Extrinsic (Death Receptor) Pathway

Ellipticine has been observed to upregulate the expression of the Fas/APO-1 death receptor and its ligand (FasL). The binding of FasL to the Fas receptor triggers the recruitment of adaptor proteins and pro-caspase-8, leading to the activation of caspase-8, an initiator caspase in the extrinsic pathway.

The Intrinsic (Mitochondrial) Pathway

The intrinsic pathway is a critical component of ellipticine-induced apoptosis. This pathway is tightly regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-XL) members. Ellipticine treatment shifts the balance towards a pro-apoptotic state by increasing the expression of proteins like Bax and decreasing the levels of anti-apoptotic proteins such as Bcl-2 and Bcl-XL.

This shift in the Bcl-2 family protein balance leads to mitochondrial outer membrane permeabilization (MOMP). Consequently, cytochrome c is released from the mitochondrial intermembrane space into the cytosol. In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9, the key initiator caspase of the intrinsic pathway.

Caspase Activation Cascade

Both the extrinsic and intrinsic pathways converge on the activation of executioner caspases, such as caspase-3. Activated caspase-9 from the intrinsic pathway and caspase-8 from the extrinsic pathway can both cleave and activate pro-caspase-3. Active caspase-3 then proceeds to cleave a multitude of cellular substrates, including poly(ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Role of the JNK Signaling Pathway

The c-Jun N-terminal kinase (JNK) signaling pathway, a key stress-responsive cascade, is also implicated in ellipticine-induced apoptosis. Upon activation by cellular stress, such as that induced by ellipticine, JNK can translocate to the nucleus to regulate the expression of pro-apoptotic genes or to the mitochondria to directly phosphorylate and regulate the activity of Bcl-2 family proteins.

Quantitative Data on this compound's Pro-Apoptotic Effects

The following tables summarize key quantitative data from various studies investigating the apoptotic effects of this compound.

Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hr) | Assay |

| HepG2 | Human Hepatocellular Carcinoma | 4.1 | Not Specified | XTT Assay |

| Friend Leukemia | Leukemia | 2.0 | 24 | Cell Kill |

| L1210 | Leukemia | 1.15 | 24 | Cell Kill |

| CHO | Chinese Hamster Ovary | 0.3 | 24 | Colony Formation |

Table 2: Effects of this compound on Key Apoptotic Proteins

| Cell Line | Protein | Effect |

| MCF-7 | p53 | Marked Increase |

| MCF-7 | p21/WAF1 | Marked Increase |

| MCF-7 | KIP1/p27 | Marked Increase |

| MCF-7 | Fas/APO-1 | Increased Expression |

| MCF-7 | Fas Ligand | Increased Expression |

| MDA-MB-231 | Bax | Increased Expression |

| MDA-MB-231 | Bcl-2 | Decreased Level |

| MDA-MB-231 | Bcl-XL | Decreased Level |

| MDA-MB-231 | XIAP | Decreased Level |

| HepG2 | p53 | Upregulation |

| HepG2 | Fas/APO-1 | Upregulation |

| HepG2 | Fas Ligand | Upregulation |

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

Cell Viability and Cytotoxicity Assays (MTT/XTT Assay)

Objective: To determine the concentration of this compound that inhibits cell viability by 50% (IC50).

Methodology:

-

Cell Seeding: Seed cancer cells in exponential growth phase into 96-well microplates at a density of 1 x 104 cells per well and allow them to adhere overnight.

-

Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it in culture medium to achieve a range of final concentrations. Treat the cells with these concentrations for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (medium with DMSO).

-

MTT/XTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution to each well and incubate for an additional 2-4 hours.

-

Solubilization: If using MTT, add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

Objective: To quantify the percentage of cells undergoing apoptosis.

Methodology:

-

Cell Treatment and Harvesting: Treat cells with this compound for the desired time. For adherent cells, detach them using a gentle cell dissociation agent like trypsin. Collect both adherent and floating cells.

-

Washing: Wash the cells with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis for Protein Expression

Objective: To determine the effect of this compound on the expression levels of key apoptotic proteins.

Methodology:

-

Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., Bradford or BCA assay).

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., p53, Bax, Bcl-2, caspase-3).

-

Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Caspase Activity Assay

Objective: To measure the activity of key apoptotic caspases.

Methodology:

-

Cell Lysate Preparation: Prepare cell lysates as described for Western blotting.

-

Assay Reaction: In a 96-well plate, mix the cell lysate with a specific fluorogenic or colorimetric caspase substrate (e.g., DEVD-pNA for caspase-3).

-

Incubation: Incubate the plate at 37°C for 1-2 hours.

-

Measurement: Measure the fluorescence or absorbance using a microplate reader.

-

Data Analysis: The increase in fluorescence or absorbance is proportional to the caspase activity.

Visualizing the Molecular Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows involved in this compound-induced apoptosis.

Caption: Signaling pathways of ellipticine-induced apoptosis.

Caption: Experimental workflow for apoptosis detection.

Conclusion

This compound is a promising anticancer agent that effectively induces apoptosis in a variety of cancer cell lines. Its multifaceted mechanism of action, involving DNA damage, activation of multiple pro-apoptotic signaling pathways, and modulation of key regulatory proteins, underscores its potential for further development as a therapeutic agent. This guide provides a comprehensive overview of the current understanding of ellipticine's role in apoptosis induction, offering valuable insights for researchers and drug development professionals in the field of oncology.

References

- 1. walshmedicalmedia.com [walshmedicalmedia.com]

- 2. Ellipticine induces apoptosis through p53-dependent pathway in human hepatocellular carcinoma HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. walshmedicalmedia.com [walshmedicalmedia.com]

- 4. Ellipticines as DNA-targeted chemotherapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

The Journey of Ellipticine: From Discovery to a Scaffold for Anticancer Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ellipticine, a naturally occurring alkaloid, has captivated the scientific community for over six decades with its potent anticancer properties. First isolated in 1959, its unique tetracyclic structure and multimodal mechanism of action have made it a compelling scaffold for the development of novel chemotherapeutic agents. This technical guide provides a comprehensive overview of the discovery and synthesis of ellipticine and its derivatives. It delves into the evolution of synthetic strategies, from the initial landmark total synthesis to more recent, efficient methodologies. A detailed exploration of key derivatives is presented, supported by quantitative data on their biological activity. Furthermore, this guide elucidates the intricate signaling pathways through which ellipticine and its analogues exert their cytotoxic effects, offering insights for future drug design and development. Detailed experimental protocols for seminal syntheses are also provided to aid researchers in this field.

Discovery and Initial Isolation

The story of ellipticine began in 1959 when Goodwin and his colleagues first isolated the alkaloid from the leaves of the Australian evergreen tree, Ochrosia elliptica Labill., a member of the Apocynaceae family.[1][2][3] This discovery marked the entry of a new class of tetracyclic alkaloids into the realm of natural product chemistry. The structure of ellipticine was elucidated as 5,11-dimethyl-6H-pyrido[4,3-b]carbazole.[4][5] Early investigations into its biological properties quickly revealed its potent antitumor activity, sparking significant interest in its therapeutic potential.

The Dawn of Synthetic Exploration: Woodward's Total Synthesis

In the same year as its discovery, the first total synthesis of ellipticine was accomplished by the eminent chemist Robert Burns Woodward and his team. This landmark achievement not only confirmed the proposed structure of the natural product but also opened the door for the synthesis of analogues and derivatives for structure-activity relationship (SAR) studies. While the original publication provides a concise account, the general approach laid the groundwork for numerous subsequent synthetic endeavors.

Evolution of Synthetic Methodologies

Over the decades, the synthesis of ellipticine and its derivatives has been a fertile ground for the development of novel synthetic strategies in heterocyclic chemistry. These approaches can be broadly categorized by the key bond-forming reactions used to construct the tetracyclic core.

Classical Approaches

Early syntheses often relied on multi-step sequences involving classical named reactions. Many of these routes have been refined over the years to improve yields and scalability.

Modern Synthetic Strategies

More contemporary approaches have focused on efficiency and versatility, employing transition-metal-catalyzed cross-coupling reactions and other modern synthetic methods. For instance, a gram-scale total synthesis of ellipticine has been recently described utilizing a Pd-catalyzed decarboxylative cross-coupling as a key step.

Key Derivatives of Ellipticine and their Synthesis

The planar structure of ellipticine has served as a template for the design and synthesis of a multitude of derivatives with improved efficacy, solubility, and reduced toxicity.

9-Hydroxyellipticine

One of the most significant derivatives is 9-hydroxyellipticine. The introduction of a hydroxyl group at the C-9 position was found to substantially increase its cytotoxic activity. This derivative has been a focal point of research due to its enhanced DNA binding affinity and potent inhibition of topoisomerase II.

2-Methyl-9-hydroxyellipticinium Acetate (Celiptium®)

Further modification of 9-hydroxyellipticine led to the development of 2-methyl-9-hydroxyellipticinium acetate, also known as Celiptium®. This quaternary ammonium salt exhibited improved water solubility and was clinically evaluated for the treatment of metastatic breast cancer and myeloblastic leukemia.

Other Notable Derivatives

Numerous other derivatives have been synthesized and evaluated, including those with substitutions at various positions on the pyridocarbazole ring system. These modifications have been aimed at fine-tuning the pharmacological profile of the parent compound.

Biological Activity and Quantitative Data

The anticancer activity of ellipticine and its derivatives has been extensively studied against a wide range of cancer cell lines. The primary mechanisms of action include DNA intercalation, inhibition of topoisomerase II, and more recently discovered interactions with other cellular targets. The following table summarizes the cytotoxic activity (IC50 values) of ellipticine and some of its key derivatives against various cancer cell lines.

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Ellipticine | HepG2 | Hepatocellular Carcinoma | 4.1 | |

| Ellipticine | IMR-32 | Neuroblastoma | < 1 | |

| Ellipticine | UKF-NB-4 | Neuroblastoma | < 1 | |

| Ellipticine | HL-60 | Leukemia | < 1 | |

| Ellipticine | MCF-7 | Breast Adenocarcinoma | ~ 1 | |

| Ellipticine | U87MG | Glioblastoma | ~ 1 | |

| Ellipticine | CCRF-CEM | Leukemia | > 1 | |

| Derivative 6 | MCF-7 | Breast Cancer | 11.7 | |

| Derivative 6 | HepG2 | Liver Cancer | 0.21 | |

| Derivative 6 | A549 | Lung Cancer | 1.7 | |

| Doxorubicin | MCF-7 | Breast Cancer | 7.67 | |

| Doxorubicin | HepG2 | Liver Cancer | 8.28 | |

| Doxorubicin | A549 | Lung Cancer | 6.62 |

Mechanisms of Action and Signaling Pathways

The cytotoxic effects of ellipticine and its derivatives are attributed to their ability to interfere with fundamental cellular processes, primarily those involving DNA.

DNA Intercalation and Topoisomerase II Inhibition

The planar aromatic structure of ellipticine allows it to insert itself between the base pairs of DNA, a process known as intercalation. This distortion of the DNA helix interferes with DNA replication and transcription. Furthermore, ellipticine is a potent inhibitor of topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication. By stabilizing the covalent complex between topoisomerase II and DNA, ellipticine leads to the accumulation of double-strand breaks, ultimately triggering apoptosis.

p53-Dependent Apoptotic Pathway

Ellipticine has been shown to induce apoptosis through a p53-dependent pathway. Treatment with ellipticine leads to the upregulation of the p53 tumor suppressor protein. Activated p53 can then transcriptionally activate pro-apoptotic genes, such as Fas/APO-1 and members of the Bcl-2 family, initiating the mitochondrial apoptotic cascade. This involves the disruption of the mitochondrial membrane potential and the subsequent activation of caspase-9 and caspase-3. Interestingly, ellipticine has also been found to restore the transcriptional function of some mutant forms of p53, suggesting a potential therapeutic avenue for cancers harboring p53 mutations.

Kinase Inhibition

Recent studies have revealed that ellipticine and its derivatives can also act as inhibitors of various protein kinases, such as c-Kit. This finding suggests that the anticancer activity of these compounds may be more multifaceted than previously understood, involving the modulation of key signaling pathways that control cell growth and proliferation.

Experimental Protocols

General Synthetic Workflow for Ellipticine

The following diagram illustrates a generalized workflow for the synthesis of the ellipticine core, which is representative of many reported synthetic routes.

Detailed Protocol for the Synthesis of 9-Hydroxyellipticine (Conceptual Outline)

A common strategy for the synthesis of 9-hydroxyellipticine involves the following key steps, starting from a suitably substituted carbazole intermediate:

-

Preparation of 6-hydroxy-1,4-dimethylcarbazole: This is typically achieved through the demethylation of 6-methoxy-1,4-dimethylcarbazole using reagents like pyridinium chloride.

-

Protection of the Hydroxyl Group: The hydroxyl group is protected, for instance, by benzoylation, to prevent unwanted side reactions in subsequent steps.

-

Formylation of the Carbazole Ring: A formyl group is introduced at the 3-position of the carbazole ring using a Vilsmeier-Haack reaction.

-

Construction of the Pyridine Ring: The formylated carbazole is reacted with an appropriate amine, followed by cyclization and aromatization to form the pyridocarbazole skeleton.

-

Deprotection of the Hydroxyl Group: The protecting group on the hydroxyl function is removed to yield 9-hydroxyellipticine.

Synthesis of 2-Methyl-9-hydroxyellipticinium Acetate (Conceptual Outline)

The synthesis of 2-methyl-9-hydroxyellipticinium acetate generally proceeds from 9-hydroxyellipticine:

-

Quaternization: 9-Hydroxyellipticine is reacted with a methylating agent, such as methyl iodide, to quaternize the nitrogen at the 2-position of the pyridine ring.

-

Anion Exchange: The resulting iodide salt is then converted to the acetate salt, often through the use of an ion-exchange resin, to improve its aqueous solubility.

Conclusion and Future Perspectives

Ellipticine, since its discovery, has proven to be a remarkable natural product with significant potential in cancer chemotherapy. The journey from its isolation to the development of clinically evaluated derivatives like Celiptium® highlights the power of natural product synthesis and medicinal chemistry. The multimodal mechanism of action of ellipticine, encompassing DNA intercalation, topoisomerase II inhibition, and modulation of key signaling pathways like the p53 pathway, offers multiple avenues for therapeutic intervention.

Future research in this area will likely focus on the development of new derivatives with enhanced tumor selectivity and reduced off-target toxicity. A deeper understanding of the interactions of ellipticine and its analogues with various cellular targets, including specific kinases, will be crucial for the rational design of next-generation anticancer agents based on this versatile scaffold. The detailed synthetic protocols and mechanistic insights provided in this guide aim to facilitate and inspire further research in this exciting and clinically relevant field.

References

- 1. Ellipticine induces apoptosis through p53-dependent pathway in human hepatocellular carcinoma HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. walshmedicalmedia.com [walshmedicalmedia.com]

- 3. researchgate.net [researchgate.net]

- 4. walshmedicalmedia.com [walshmedicalmedia.com]

- 5. Evaluation of Interactions of Selected Olivacine Derivatives with DNA and Topoisomerase II - PMC [pmc.ncbi.nlm.nih.gov]

Ellipticine Compounds: A Technical Guide to their Antitumor and Anti-HIV Activities

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the antitumor and anti-HIV activities of ellipticine and its derivatives. Ellipticine, a natural alkaloid isolated from plants of the Apocynaceae family, has garnered significant interest for its potent cytotoxic and antiviral properties.[1] This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular mechanisms and experimental workflows.

Antitumor Activity of Ellipticine Compounds

Ellipticine and its derivatives exhibit potent antineoplastic activity against a broad range of cancer types. The primary mechanisms of action include DNA intercalation, inhibition of topoisomerase II, and the formation of covalent DNA adducts, ultimately leading to cell cycle arrest and apoptosis.[2][3][4]

Quantitative Antitumor Data

The cytotoxic effects of ellipticine and its derivatives have been quantified across various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric. The following table summarizes the IC50 values for ellipticine in several human cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HeLa | Cervical Cancer | 0.31 | |

| HepG2 | Hepatocellular Carcinoma | 4.1 | |

| MCF-7 | Breast Adenocarcinoma | ~1.0 | |

| HL-60 | Promyelocytic Leukemia | < 1.0 | |

| CCRF-CEM | Acute Lymphoblastic Leukemia | ~4.0 | |

| IMR-32 | Neuroblastoma | < 1.0 | |

| UKF-NB-4 | Neuroblastoma | < 1.0 | |

| U87MG | Glioblastoma | ~1.0 |

Mechanism of Antitumor Action

Ellipticine's antitumor activity is multifactorial, involving several key cellular processes:

-

DNA Intercalation: The planar structure of ellipticine allows it to insert between the base pairs of DNA, disrupting DNA replication and transcription.

-

Topoisomerase II Inhibition: Ellipticine inhibits the activity of topoisomerase II, an enzyme essential for resolving DNA topological problems during replication. This leads to the accumulation of DNA strand breaks and subsequent cell death.

-

DNA Adduct Formation: Ellipticine can be metabolically activated by cytochrome P450 (CYP) enzymes and peroxidases to reactive intermediates that form covalent adducts with DNA. These adducts contribute to the genotoxic stress and cytotoxicity of the compound.

-

Induction of Apoptosis: By inducing DNA damage, ellipticine activates signaling pathways that lead to programmed cell death (apoptosis). This is often mediated by the tumor suppressor protein p53 and involves the regulation of the Bcl-2 family of proteins and the activation of caspases.

-

Cell Cycle Arrest: Ellipticine can cause cell cycle arrest, primarily at the G2/M phase, by modulating the expression and activity of key cell cycle regulatory proteins such as cyclin B1 and Cdc2.

Signaling Pathways in Antitumor Activity

The antitumor effects of ellipticine are mediated through the modulation of several critical signaling pathways.

Caption: Signaling pathways activated by ellipticine leading to antitumor effects.

Experimental Protocols: Antitumor Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.

Principle: Viable cells with active metabolism reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the ellipticine compound for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan formation.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Caption: Workflow for the MTT cytotoxicity assay.

This assay measures the ability of a compound to inhibit the decatenating activity of topoisomerase II.

Principle: Topoisomerase II can unlink the interlocked rings of kinetoplast DNA (kDNA). Inhibitors of the enzyme will prevent this decatenation, leaving the kDNA in its catenated form.

Protocol:

-

Reaction Setup: Prepare a reaction mixture containing kDNA, topoisomerase IIα, and ATP in a suitable buffer.

-

Inhibitor Addition: Add varying concentrations of the ellipticine compound to the reaction mixture.

-

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30 minutes) to allow the enzymatic reaction to proceed.

-

Reaction Termination: Stop the reaction by adding a stop buffer containing a protein denaturant (e.g., SDS) and a tracking dye.

-

Agarose Gel Electrophoresis: Separate the reaction products on an agarose gel.

-

Visualization: Stain the gel with a DNA-binding dye (e.g., ethidium bromide) and visualize the DNA under UV light. Catenated kDNA will remain in the well or migrate as a high molecular weight band, while decatenated DNA will migrate as relaxed or linear DNA.

Anti-HIV Activity of Ellipticine Compounds

Ellipticine and its derivatives have also demonstrated activity against the Human Immunodeficiency Virus (HIV). The proposed mechanisms of action primarily involve the inhibition of key viral enzymes.

Quantitative Anti-HIV Data

Quantitative data for the anti-HIV activity of ellipticine itself is not extensively reported in the readily available literature. However, related compounds and derivatives have been evaluated. For instance, certain cationic metalloporphyrin-ellipticine complexes have been shown to inhibit HIV-1 cytopathicity at concentrations ranging from 1.4 to 17 µg/mL. Further research is needed to establish specific EC50 values for ellipticine and its direct derivatives against various HIV strains.

Mechanism of Anti-HIV Action

The anti-HIV activity of ellipticine compounds is thought to be mediated through the inhibition of viral enzymes that are crucial for the HIV life cycle:

-

Reverse Transcriptase (RT) Inhibition: Some studies suggest that ellipticine derivatives may inhibit HIV reverse transcriptase, the enzyme responsible for converting the viral RNA genome into DNA.

-

Integrase (IN) Inhibition: Ellipticine compounds may also target HIV integrase, the enzyme that integrates the viral DNA into the host cell's genome.

Experimental Protocols: Anti-HIV Activity

This assay quantifies the ability of a compound to inhibit the activity of HIV-1 RT.

Principle: The assay measures the incorporation of digoxigenin (DIG)-labeled dUTPs into a new DNA strand synthesized by RT using a poly(A) template and an oligo(dT) primer. The amount of incorporated DIG is then detected using an anti-DIG antibody conjugated to peroxidase, which catalyzes a colorimetric reaction.

Protocol:

-

Plate Coating: Coat a microtiter plate with streptavidin and then add a biotin-labeled oligo(dT) primer and a poly(A) template.

-

Reaction Mixture: Prepare a reaction mixture containing the test compound at various concentrations, recombinant HIV-1 RT, and a mixture of nucleotides including DIG-dUTP.

-